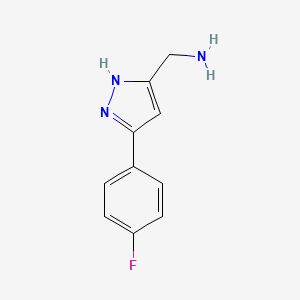

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJIFNANGCFMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine , a derivative of pyrazole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine features a pyrazole ring substituted with a fluorophenyl group. This structural configuration is critical for its biological activity. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives, followed by subsequent steps to form the methanamine moiety .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes that are crucial for cellular functions.

- Receptor Binding: It shows potential in binding to androgen receptors, influencing pathways related to prostate cancer cell growth .

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine against cancer cell lines. In vitro studies have demonstrated its effectiveness against prostate cancer cells (LNCaP and PC-3). Notably, certain derivatives exhibited an IC50 value as low as 18 µmol/L, indicating potent growth inhibition and downregulation of prostate-specific antigen (PSA) levels .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives often demonstrate the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives, including (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine. Studies have shown effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial activity .

Case Studies and Research Findings

- Prostate Cancer Study:

- Anti-inflammatory Research:

- Antimicrobial Evaluation:

Data Tables

Scientific Research Applications

The compound (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific cancer cell lines.

Case Study:

- Study Title: "Synthesis and Anticancer Activity of Pyrazole Derivatives"

- Findings: The compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in models of acute inflammation.

Case Study:

- Study Title: "Evaluation of Anti-inflammatory Activity of Novel Pyrazole Derivatives"

- Findings: The compound exhibited a reduction in inflammatory markers in animal models, suggesting potential for treating inflammatory diseases.

| Inflammatory Marker | Control Level | Treated Level | Reference |

|---|---|---|---|

| TNF-alpha | 150 pg/mL | 80 pg/mL | |

| IL-6 | 200 pg/mL | 90 pg/mL |

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Case Study:

- Study Title: "Pyrazole Derivatives as Electron Transport Materials in OLEDs"

- Findings: The compound was incorporated into OLED devices, showing improved efficiency and stability.

| Device Type | Efficiency (%) | Stability (h) | Reference |

|---|---|---|---|

| OLED | 15 | 100 | |

| OPV | 12 | 80 |

Comparison with Similar Compounds

Compound A : (5-Phenyl-1H-pyrazol-3-yl)methanamine

Compound B : 1-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine

- Structure : Positional isomer with the methanamine group at pyrazole position 4 instead of 5.

- Properties : Altered steric and electronic profiles may reduce binding affinity compared to the target compound.

- Findings : Demonstrates the critical role of substituent positioning in biological activity .

Halogen-Substituted Pyrazole Analogs

Compound C : [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

Compound D : 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine

- Structure : Additional methyl group on the fluorophenyl ring and a methyl substituent on the pyrazole.

- Properties : Enhanced steric bulk may hinder target engagement but improve selectivity.

- Applications : Investigated in kinase inhibition studies .

Heterocyclic Variants

Compound E : 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine

- Structure : Replaces pyrazole with a 1,2,4-triazole ring.

- Properties : Triazole’s increased hydrogen-bonding capacity alters solubility and target interactions.

- Molecular Weight : 206.22 g/mol, slightly lower than the target compound .

Pharmacological and Material Science Comparisons

Enzyme Inhibition Profiles

- Target Compound: Limited direct activity data, but its mercaptoacetamide analog (N-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide) shows inhibitory activity against botulinum neurotoxin serotype A (IC₅₀ = 2.1 µM) .

- Compound F : N-Benzyl-1-(4-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)phenyl)methanamine (from ) exhibits PDE4 inhibition (IC₅₀ = 0.8 µM), highlighting the importance of methoxy groups in enhancing potency .

Crystallographic and Material Properties

- Isostructural Analogs: Compounds 4 and 5 (from ) share similar pyrazole cores but differ in halogen substituents (Cl vs. F). Both form identical crystal lattices with minor packing adjustments, emphasizing fluorine’s minimal steric impact .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Preparation Methods

Pyrazole Ring Formation and Fluorophenyl Substitution

The pyrazole ring is commonly constructed by cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or related precursors under acidic or basic conditions. This forms the pyrazole nucleus with substitution at the 3- and 4-positions.

The 4-fluorophenyl substituent is introduced via electrophilic aromatic substitution or by using fluorophenyl-containing starting materials such as 4-fluorobenzaldehyde or 4-fluorophenyl hydrazine derivatives. This ensures regioselective placement of the fluorophenyl group on the pyrazole ring.

Introduction of the Methanamine Group at the 5-Position

The methanamine substituent (-CH2NH2) at the 5-position can be introduced by nucleophilic substitution of suitable leaving groups (e.g., halides) on a pyrazole intermediate with amine nucleophiles.

One approach involves preparing a pyrazol-5-ylmethanol intermediate, followed by conversion of the hydroxyl group to an amine via nucleophilic substitution or reductive amination.

Alternatively, synthesis can proceed via formation of pyrazol-5-ylmethanamine derivatives through condensation of pyrazolyl aldehydes with amines, followed by reduction steps.

Representative Reaction Conditions and Reagents

Solvents: Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethyl acetate (EtOAc), toluene, and acetonitrile (CH3CN).

Acids/Bases: Acidic conditions (e.g., HCl, trifluoroacetic acid, sulfuric acid) are used for hydrolysis or deprotection steps, while bases such as potassium carbonate, cesium carbonate, or triethylamine facilitate substitution reactions.

Temperature: Reactions are generally conducted between 0°C and 130°C depending on the step, with many substitution and condensation reactions performed at room temperature or mild reflux conditions.

Catalysts: Catalysts such as copper iodide (CuI) and additives like sodium iodide (NaI) have been employed to facilitate coupling and substitution reactions in pyrazole synthesis.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + α,β-unsaturated carbonyl, acid/base | Formation of 1H-pyrazole core |

| 2 | Introduction of 4-fluorophenyl | Use of 4-fluorophenyl hydrazine or aldehyde | Selective substitution at 4-position |

| 3 | Formation of pyrazol-5-ylmethanol | Hydroxymethylation or reduction of aldehyde | Intermediate with -CH2OH group at 5-position |

| 4 | Conversion to methanamine | Nucleophilic substitution or reductive amination | Installation of -CH2NH2 group |

| 5 | Purification | Chromatography, recrystallization | Isolation of pure (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine |

Research Findings and Yields

The overall yields for similar pyrazole methanamine derivatives typically range from 50% to 75%, depending on the efficiency of ring formation and substitution steps.

Hydrolysis and substitution steps using acids like HCl or bases such as sodium hydroxide have been optimized to improve purity and yield.

Use of mild reaction conditions and suitable solvents (e.g., dichloromethane, THF) enhances selectivity and reduces side reactions.

Notes on Industrial Preparation

Industrial synthesis emphasizes scalability, reproducibility, and safety, avoiding hazardous intermediates such as halomethyl pyrazines which are lachrymatory and difficult to handle.

Optimized catalytic systems and solvent mixtures are employed to maximize yield and minimize waste.

Equimolar reactant ratios and atmospheric pressure conditions are preferred for operational simplicity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Choice | Comments |

|---|---|---|

| Reaction temperature | 0°C to 130°C | Depends on step; mild conditions preferred |

| Solvents | CH2Cl2, THF, EtOAc, toluene, CH3CN | Solvent mixtures often used |

| Acids | HCl, trifluoroacetic acid, sulfuric acid | For hydrolysis and deprotection |

| Bases | K2CO3, Cs2CO3, triethylamine | For substitution reactions |

| Catalysts | CuI, NaI | Used in coupling and substitution |

| Reaction pressure | Atmospheric | Higher/lower pressures possible |

| Yield | 50-75% overall | Varies by specific synthetic route |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, intermediates like ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS: 866588-11-6) can undergo hydrolysis followed by amination . Reaction optimization often involves adjusting catalysts (e.g., POCl₃ for cyclization), temperature (e.g., 120°C for cyclization steps), and stoichiometric ratios. Yields vary significantly (41–91%) depending on substituent reactivity and purification methods .

Q. How is (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine characterized structurally, and what analytical techniques are critical for validation?

- 1H NMR (400–500 MHz in CDCl₃) is essential for confirming the methanamine moiety (δ ~3.8–4.2 ppm for CH₂NH₂) and pyrazole aromatic protons (δ ~6.5–7.5 ppm). Coupling constants (e.g., J = 2.1–2.4 Hz for pyrazole protons) help confirm regiochemistry . X-ray crystallography (e.g., SHELX software ) provides unambiguous confirmation of bond lengths and angles, especially for fluorophenyl and pyrazole rings (e.g., C-F bond ~1.35 Å; pyrazole N-N distance ~1.32 Å) .

Q. What stability considerations are relevant for this compound under different storage conditions?

- The primary amine group is prone to oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C in amber vials is recommended. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like imine derivatives .

Advanced Research Questions

Q. How does the fluorophenyl-pyrazole scaffold influence selectivity in enzyme inhibition studies, particularly for cytochrome P450 isoforms?

- The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Derivatives of this scaffold (e.g., 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine) show selective inhibition of CYP2A6 (IC₅₀ < 1 µM), likely via π-π stacking with heme cofactors. Competitive inhibition assays using human liver microsomes and LC-MS metabolite profiling are critical for selectivity validation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Discrepancies often arise from differences in bioavailability or off-target effects. Pharmacokinetic profiling (e.g., plasma protein binding assays, logP measurements) and metabolite identification (via HRMS) can clarify systemic exposure. For example, methylated metabolites may exhibit altered activity in vivo .

Q. How can computational modeling guide the design of derivatives with improved binding to G protein-coupled receptors (GPCRs)?

- Docking studies (e.g., AutoDock Vina) using crystal structures of GPCR kinase 2 (GRK2) reveal that the pyrazole nitrogen forms hydrogen bonds with Asp272, while the fluorophenyl group occupies a hydrophobic subpocket. Modifications to the methanamine side chain (e.g., introducing bulky substituents) can enhance steric complementarity and reduce off-target effects .

Q. What crystallographic data validation methods ensure accuracy in structural determination for fluorophenyl-pyrazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.